
Octyl naphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl naphthalene-2-carboxylate: is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are widely used in various industries this compound is synthesized by the esterification of naphthalene-2-carboxylic acid with octanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octyl naphthalene-2-carboxylate typically involves the esterification reaction between naphthalene-2-carboxylic acid and octanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Naphthalene-2-carboxylic acid+OctanolAcid catalystOctyl naphthalene-2-carboxylate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Octyl naphthalene-2-carboxylate can undergo hydrolysis in the presence of an acid or base to yield naphthalene-2-carboxylic acid and octanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Naphthalene-2-carboxylic acid and octanol.
Reduction: Naphthalene-2-carboxylic acid and octanol.
Transesterification: New ester and alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octyl naphthalene-2-carboxylate is used as a model compound in studies of esterification and hydrolysis reactions. It also serves as a precursor for the synthesis of other organic compounds.
Biology: In biological research, esters like this compound are studied for their potential as bioactive molecules. They may exhibit antimicrobial, antioxidant, and anti-inflammatory properties .
Industry: this compound finds applications in the fragrance and flavor industry due to its pleasant aroma. It is also used as a plasticizer and in the formulation of lubricants .
Wirkmechanismus
The mechanism of action of octyl naphthalene-2-carboxylate involves its interaction with biological membranes and enzymes. As an ester, it can undergo hydrolysis to release naphthalene-2-carboxylic acid and octanol, which may interact with cellular components. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Octyl ethanoate: Known for its fruity aroma, used in flavorings and fragrances.
Propyl ethanoate: Has a pear-like aroma, used in the food industry.
Methyl butanoate: Exhibits an apple-like aroma, used in perfumes and flavorings.
Uniqueness: Octyl naphthalene-2-carboxylate is unique due to its naphthalene ring structure, which imparts distinct chemical properties compared to other esters. This structure may contribute to its potential bioactivity and industrial applications .
Eigenschaften
CAS-Nummer |
113963-02-3 |
|---|---|
Molekularformel |
C19H24O2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
octyl naphthalene-2-carboxylate |
InChI |
InChI=1S/C19H24O2/c1-2-3-4-5-6-9-14-21-19(20)18-13-12-16-10-7-8-11-17(16)15-18/h7-8,10-13,15H,2-6,9,14H2,1H3 |
InChI-Schlüssel |
JSKDBQXKMRCNEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



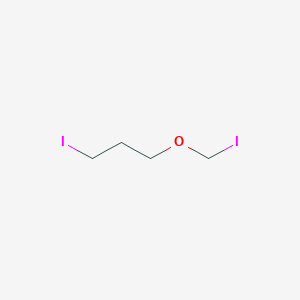
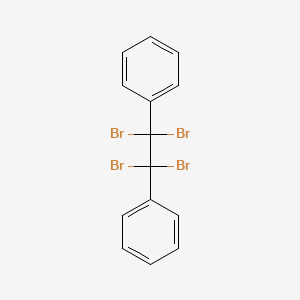
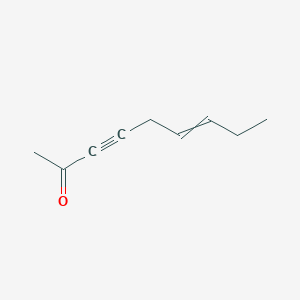
![5-Chloro-N-[2-(cyanomethyl)-4-methoxyphenyl]pentanamide](/img/structure/B14313825.png)
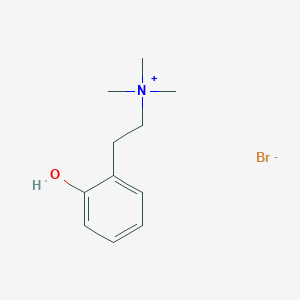
![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)
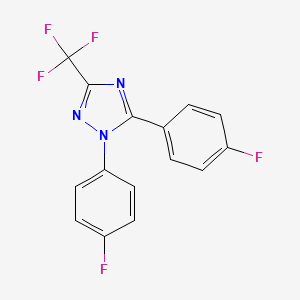
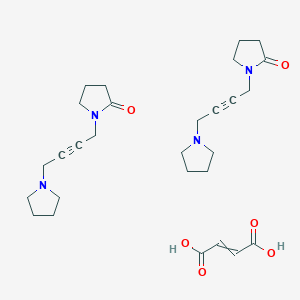
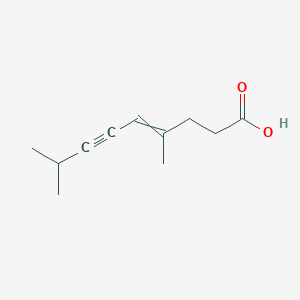


![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)

